molecular formula C6H6OS2 B3322769 2,4-Dimercaptophenol CAS No. 152993-55-0

2,4-Dimercaptophenol

Cat. No.: B3322769
CAS No.: 152993-55-0
M. Wt: 158.2 g/mol
InChI Key: HLTWSPVMZDUPJH-UHFFFAOYSA-N
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Description

2,4-Dimercaptophenol is an organic compound characterized by the presence of two mercapto groups (-SH) attached to a benzene ring. This compound is known for its significant role in various chemical reactions and applications, particularly due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimercaptophenol can be synthesized through several methods. One common approach involves the sulfonation of phenol followed by nitration. The process typically includes:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation and nitration processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimercaptophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dimercaptophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dimercaptophenol exerts its effects involves the interaction of its mercapto groups with various molecular targets. These interactions can lead to the formation of stable complexes with metals, making it useful in chelation therapy. The compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimercaptophenol is unique due to the presence of two mercapto groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality allows it to form more complex structures and participate in a broader range of applications compared to its analogs .

Properties

IUPAC Name

2,4-bis(sulfanyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS2/c7-5-2-1-4(8)3-6(5)9/h1-3,7-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTWSPVMZDUPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)S)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimercaptophenol
Reactant of Route 2
2,4-Dimercaptophenol
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2,4-Dimercaptophenol
Reactant of Route 4
2,4-Dimercaptophenol
Reactant of Route 5
2,4-Dimercaptophenol
Reactant of Route 6
2,4-Dimercaptophenol

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